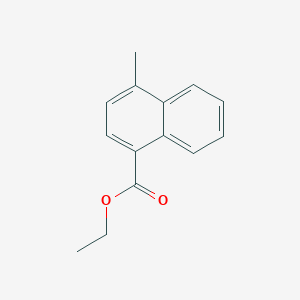
Ethyl 4-methyl-1-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-methyl-1-naphthoate is an organic compound with the molecular formula C14H14O2 It is a derivative of naphthalene, characterized by an ethyl ester group at the first position and a methyl group at the fourth position on the naphthalene ring
作用機序
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors .
Mode of Action
It has been synthesized via a multistep reaction between acenaphthoquinone and various 1,3-diketones in the presence of different primary aliphatic and benzylic alcohols . This suggests that it may interact with its targets through a similar mechanism.
Biochemical Pathways
For instance, indole derivatives, which share some structural similarities with naphthoates, have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit genotoxic, mutagenic, and/or carcinogenic effects on living organisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-methyl-1-naphthoate. For instance, microbial degradation of similar compounds has been observed, with various bacterial species displaying the ability to degrade such compounds . This suggests that the presence and activity of certain microorganisms could potentially influence the action of this compound.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 4-methyl-1-naphthoate can be synthesized through several methods. One common approach involves the esterification of 4-methyl-1-naphthoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to produce the compound on a larger scale.
化学反応の分析
Types of Reactions: Ethyl 4-methyl-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methyl-1-naphthoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield 4-methyl-1-naphthylmethanol, typically using reducing agents like lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Methyl-1-naphthoic acid.
Reduction: 4-Methyl-1-naphthylmethanol.
Substitution: Various nitro or halogenated derivatives of this compound.
科学的研究の応用
Ethyl 4-methyl-1-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: this compound and its derivatives are explored for their pharmacological properties. They may serve as lead compounds in drug discovery programs.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals. Its stability and reactivity make it suitable for various industrial applications.
類似化合物との比較
Ethyl 4-methyl-1-naphthoate can be compared with other naphthalene derivatives, such as:
Ethyl 1-naphthoate: Lacks the methyl group at the fourth position, resulting in different chemical and biological properties.
4-Methyl-1-naphthoic acid: The carboxylic acid analog of this compound, which has different reactivity and solubility characteristics.
4-Methyl-1-naphthylmethanol: The alcohol derivative, which exhibits different chemical behavior, particularly in reduction and oxidation reactions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and potential applications. The presence of both the ethyl ester and methyl groups provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts.
特性
IUPAC Name |
ethyl 4-methylnaphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-3-16-14(15)13-9-8-10(2)11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCQWXSXNQPZKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














